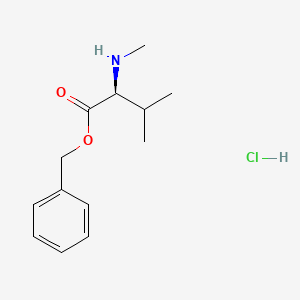

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride

Description

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride (CAS: 89536-89-0) is a chiral amino acid derivative derived from L-valine. Its molecular formula is C₁₃H₂₀ClNO₂, with a molar mass of 257.76 g/mol. The compound features a benzyl ester group, a methylamino substituent at the α-position, and a branched 3-methylbutanoate backbone . It is typically provided as a lyophilized powder with ≥95% purity and stored at -20°C to maintain stability . This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in prodrug development or peptidomimetic chemistry due to its esterase-labile benzyl ester and N-methylation, which enhance lipophilicity and metabolic stability .

Properties

Molecular Formula |

C13H20ClNO2 |

|---|---|

Molecular Weight |

257.75 g/mol |

IUPAC Name |

benzyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1 |

InChI Key |

IIOWXLQHGRGBOA-YDALLXLXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.Cl |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions :

- Oxidation : Can produce benzaldehyde or benzoic acid derivatives.

- Reduction : Converts the ester group into the corresponding alcohol.

- Substitution : Nucleophilic reagents can be introduced under appropriate conditions.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Preliminary studies suggest that it may exhibit binding affinity to neurotransmitter receptors, indicating potential roles in pharmacological applications.

Biological Applications :

- Enzyme-Catalyzed Reactions : Useful for studying enzyme kinetics.

- Metabolic Pathways : Serves as a model compound for investigating metabolic processes.

- Pharmaceutical Development : Its unique properties make it suitable for synthesizing pharmaceutical agents .

In Vitro Studies

Research has shown that this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells. This leads to cell death through aberrant cell division, suggesting a potential role in cancer therapy by targeting the mitotic machinery.

Binding Affinity Studies

Interaction studies indicate that this compound may selectively bind to receptors involved in metabolic regulation. Understanding these interactions is crucial for elucidating its pharmacological profile.

Pharmacokinetics

The hydrochloride form enhances stability and solubility, which are critical for effective drug formulation. Pharmacokinetic studies have revealed an estimated half-life of 215 minutes in plasma stability assays, indicating favorable metabolic stability.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains benzyl and methyl groups | Enhanced solubility and stability as hydrochloride |

| Methyl 2-(methylamino)butanoate | Lacks benzyl group | Simpler structure with different reactivity |

| tert-Butyl 2-(methylamino)ethylcarbamate | Contains tert-butyl instead of benzyl | Different steric effects due to tert-butyl group |

This table illustrates how the unique structural features of Benzyl (2S)-3-methyl-2-(methylamino)butanoate contribute to its enhanced biological activity compared to related compounds.

Mechanism of Action

The mechanism of action of Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Key Observations :

Key Observations :

- Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) is commonly used for reductive amination (e.g., ), while trifluoroethylation employs strong electrophiles like triflates.

- Yield Optimization : The cyclobutane analog achieves quantitative yield due to efficient Boc-deprotection and methylation.

Physicochemical Properties

Table 3: NMR and Stability Data

Key Observations :

- NMR Signatures : The target compound’s tert-butyl group (δ 1.02) and benzyl ester (δ 3.79) distinguish it from analogs with aromatic (e.g., ) or trifluoroethyl () signals.

- Stability : Lyophilization and low-temperature storage (-20°C) are critical for the target compound , whereas imidazole-containing analogs degrade under moisture .

Biological Activity

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride, also known as Me-Val-OBn HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a derivative of valine, characterized by the presence of a benzyl group and a methylamino group. Its molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of approximately 273.75 g/mol. The compound is soluble in water and organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The presence of the methylamino group enhances its affinity for certain biological targets, which may lead to modulation of enzyme activity or receptor signaling.

Key Mechanisms:

- Enzyme Substrate : The compound can serve as a substrate for enzymes involved in amino acid metabolism.

- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Antitumor Potential : Some investigations have indicated that it may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it has been studied for potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Experimental Data

- Antitumor Activity :

- Neuroprotective Effects :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl (2S)-3-methyl-2-(methylamino)butanoate HCl | Benzyl group; methylamino group | Antimicrobial; Antitumor; Neuroprotective |

| tert-Butyl (2S)-3-methyl-2-(methylamino)butanoate | tert-Butyl group; similar backbone | Enzyme substrate; metabolic pathways |

| Methyl 2-benzyl-3-[[(2S)-oxolane-2-carbonyl]amino]butanoate | Oxolane ring; complex functional groups | Enzyme interactions; metabolic studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via hydrogenation of intermediate esters (e.g., benzyl-protected precursors) using palladium catalysts under hydrogen atmospheres, followed by hydrochlorination with HCl-dioxane solutions to form the hydrochloride salt . Key parameters include:

- Catalyst loading : 20 wt.% palladium hydroxide-carbon for efficient deprotection .

- Solvent selection : Ethyl acetate or dioxane for solubility and stability .

- Temperature : Room temperature for hydrogenation to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound’s stereochemical integrity?

- Methodology :

- NMR spectroscopy : ¹H-NMR (e.g., δ 8.98–9.00 ppm for amine protons) and coupling constants (e.g., J = 10.0 Hz for stereospecific CH groups) confirm stereochemistry .

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .

- Polarimetry : Specific rotation measurements ([α]D) validate optical purity against reference standards .

Q. What safety protocols should be implemented when handling this hydrochloride salt in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to prevent inhalation of fine particulate matter, which may cause respiratory irritation .

- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as the compound can induce inflammation or corneal damage .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

- Methodology :

- Chiral resolution : Use enzymatic kinetic resolution (e.g., lipases) or diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantiomeric excess (ee) >98% .

- Data Contradictions : Some protocols report racemization during HCl salt formation; adjusting pH to 4–5 with controlled HCl addition minimizes this risk .

Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?

- Methodology :

- pH buffering : Use citrate-phosphate buffers (pH 3.5–4.5) to prevent hydrolysis of the ester group .

- Lyophilization : Store as a lyophilized powder at -20°C to avoid degradation; reconstitute in anhydrous DMSO for in vitro studies .

- Data Limitations : Long-term stability (>6 months) data are lacking; accelerated stability studies (40°C/75% RH) are recommended for formulation development .

Q. How does the compound’s stereochemistry influence its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Compare (2S) vs. (2R) configurations using software like AutoDock Vina to predict binding affinities to targets such as aminopeptidases .

- Pharmacological assays : Test enantiomers in vitro (e.g., IC₅₀ for enzyme inhibition) and correlate with computational models .

- Key Finding : The (2S) configuration enhances hydrogen bonding with active-site residues in serine proteases, improving inhibitory activity by 10-fold versus (2R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.